Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Description
Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate (CAS: 179067-99-3) is a cyclopropane-fused chromene derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol. It is characterized by a hydroxyimino group at position 7 and an ethyl ester moiety at position 1a . This compound is a selective metabotropic glutamate receptor subtype 1 (mGluR1) antagonist, with applications in neuropharmacological studies, including research on osteosarcoma cell proliferation and ethanol addiction . Its IUPAC name reflects its stereochemistry: (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCTZFMSAHZQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017609 | |
| Record name | Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179067-99-3 | |
| Record name | Ethyl 7,7a-dihydro-7-(hydroxyimino)benzo[b]cyclopropa[e]pyran-1a(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179067-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation via N-Halosuccinimide Reagents
The cyclopropane ring is introduced through electrophilic halogenation. An intermediate II reacts with N-bromosuccinimide (NBS) in dichloromethane or 1,2-dichloroethane at room temperature for 1 hour. This step selectively brominates the chromene scaffold, enabling subsequent cyclopropanation.
Key Conditions:
| Reagent | Solvent | Temperature | Time |
|---|---|---|---|
| NBS | Dichloromethane | 25°C | 1 h |
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling assembles the bicyclic framework. Intermediate III reacts with aryl boronate IV in toluene using palladium(II) acetate, sodium tert-butoxide, and BINAP ligand. The reaction proceeds under inert atmosphere, yielding the cyclopropane-chromene hybrid.
Reaction Equation:
Microwave-Assisted Cyclization
Cyclopropanation is accelerated via microwave irradiation. Intermediate VII-b3 reacts in acetic acid and hydrobromic acid at 130°C for 30 minutes. Microwave conditions enhance reaction efficiency, reducing side-product formation.
Functionalization of the Hydroxyimino Group
Oxime Formation
The 7-hydroxyimino group is introduced by condensing a ketone precursor with hydroxylamine. The reaction occurs in ethanol under reflux, followed by purification via recrystallization.
Optimization Note: Excess hydroxylamine hydrochloride (1.2 equiv) and acidic pH (pH 4–5) maximize oxime yield.
Resolution of Racemic Mixtures
Chiral Acid Salt Formation
Racemic ethyl 7-hydroxyimino derivatives are resolved using (-)-di-p-toluoyl-D-tartaric acid. Diastereomeric salts form in ethanol, separated by fractional crystallization.
Chiral Chromatography
Enantiomers are isolated via HPLC with a Chiralpak® IA column (hexane:isopropanol 90:10, 1 mL/min). This method achieves >99% enantiomeric excess (ee).
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethyl acetate/hexane (1:3), yielding white crystals (mp 142–144°C).
Spectroscopic Validation
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Halogenation | 78 | 95 | High |
| Cross-Coupling | 65 | 92 | Moderate |
| Microwave Cyclization | 88 | 98 | High |
Discussion: Microwave-assisted cyclization offers superior yield and purity, making it preferable for industrial-scale synthesis. Cross-coupling, while versatile, requires stringent anhydrous conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. It acts as a non-competitive antagonist, binding to the receptor and inhibiting its activity. This modulation of receptor activity can influence various signaling pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
Ethyl 1-Methylcyclopropane-1-carboxylate (CAS: 71441-76-4)
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.17 g/mol
- Key Features: A simpler cyclopropane derivative lacking the chromene ring and hydroxyimino group. The ester group is attached to a methyl-substituted cyclopropane.
- Applications : Primarily used as a chemical intermediate in organic synthesis rather than pharmacological studies .
(7E)-7-Hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide
- Molecular Formula : C₁₇H₁₄N₂O₃
- Molecular Weight : 294.31 g/mol
- Key Features: Shares the chromene-cyclopropane backbone and hydroxyimino group but replaces the ethyl ester with a phenylcarboxamide group.
Functional Analogs: mGluR1 Antagonists
JNJ16259685
- Key Features : A highly selective and soluble mGluR1 antagonist.
- Pharmacological Comparison: Solubility: JNJ16259685 exhibits superior solubility compared to Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, which is noted for its insolubility in aqueous solutions . Efficacy: In studies on ethanol self-administration, JNJ16259685 consistently reduced ethanol intake and breakpoint values in animal models, whereas this compound showed inconsistent effects, likely due to solubility limitations .
Comparative Data Table
Research Findings and Implications
- This compound: Demonstrated inhibition of osteosarcoma cell proliferation at 40 μM concentrations in vitro . However, its insolubility limits in vivo utility, as seen in inconsistent ethanol self-administration outcomes .
- JNJ16259685: Effective in reducing operant ethanol self-administration but with motor side effects, highlighting the trade-off between solubility and selectivity .
- Structural Modifications : The replacement of the ethyl ester with a phenylcarboxamide (as in the C₁₇H₁₄N₂O₃ analog) may alter receptor interaction kinetics, though specific data are lacking .
Biological Activity
Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, commonly referred to as CPCCOEt, is a synthetic organic compound notable for its unique bicyclic structure that combines a chromene ring with a cyclopropane moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly as a modulator of neurotransmitter receptors.
- IUPAC Name : this compound
- CAS Number : 179067-99-3
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
Structure
The compound features a hydroxyimino group and an ethyl ester functional group. Its structural complexity contributes to its diverse biological activity.
CPCCOEt primarily acts as a non-competitive antagonist at the metabotropic glutamate receptor mGluR1. This interaction inhibits receptor activity, influencing various signaling pathways involved in neurotransmission. The modulation of glutamate receptors is crucial for understanding its potential therapeutic effects, especially in neurological disorders.
Pharmacological Profile
Research indicates that CPCCOEt exhibits selectivity for mGluR1 over other metabotropic receptors (mGluR2, mGluR4, etc.) and ionotropic receptors. Its inhibitory action has been quantified with an IC50 value of approximately 6.5 μM , demonstrating significant potency in receptor modulation.
Table of Biological Activities
| Activity Type | Target Receptor | Effect | Reference |
|---|---|---|---|
| Antagonism | mGluR1 | Non-competitive antagonist | Gubellini et al., 2004 |
| Neurotransmitter Modulation | Glutamate | Inhibition | Neugebauer, 2002 |
Case Studies
-
Neuroprotection in Animal Models :
- A study by Gubellini et al. (2004) highlighted the neuroprotective effects of CPCCOEt in models of excitotoxicity. The compound was shown to reduce neuronal death induced by excessive glutamate levels, suggesting its potential utility in conditions like Alzheimer's disease.
-
Pain Modulation :
- Neugebauer (2002) explored the effects of CPCCOEt on pain pathways. The findings indicated that the compound could attenuate pain responses in animal models by inhibiting mGluR1-mediated signaling, thus offering insights into its role as a therapeutic agent for chronic pain management.
Safety and Toxicology
While specific toxicological data on CPCCOEt remains limited, preliminary assessments suggest that it exhibits a favorable safety profile at therapeutic doses. Further studies are necessary to fully elucidate its safety parameters and long-term effects.
Applications in Research and Industry
CPCCOEt is utilized extensively in both academic and pharmaceutical research settings:
- Chemistry : Serves as a building block for synthesizing more complex organic compounds.
- Neuroscience : Investigated for its role in modulating neurotransmitter systems, providing insights into potential treatments for psychiatric and neurological disorders.
- Material Science : Explored for applications in developing new materials due to its unique structural properties.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, and what reaction conditions are critical for yield optimization?
- The compound is synthesized via condensation reactions under controlled conditions. For example, a procedure involves reacting 2-hydroxybenzylideneindenediones with diethyl 1,3-acetonedicarboxylate in ethanol at 70°C, catalyzed by DMAP. Key factors include reaction temperature, solvent choice (ethanol), and stoichiometric ratios (1.2 equiv of diethyl reagent). Post-reaction crystallization from dioxane ensures purity .
Q. How should researchers characterize the structural integrity and purity of CPCCOEt to ensure reproducibility in pharmacological studies?
- Characterization requires a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm functional groups and cyclopropane ring integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using programs like SHELXL ) to resolve stereochemical ambiguities.
Purity should be verified via HPLC with ≥95% threshold, and solubility profiles (e.g., in DMSO or ethanol) must align with reported standards (e.g., 100 mM in DMSO) .
Advanced Research Questions
Q. What experimental strategies address inconsistent pharmacological effects of CPCCOEt in ethanol self-administration models, particularly regarding solubility limitations?
- Inconsistent behavioral outcomes (e.g., ethanol intake reduction in some models but not others) often stem from CPCCOEt's poor aqueous solubility. Methodological adjustments include:
- Using structurally analogous, more soluble antagonists (e.g., JNJ16259685) for comparative studies.
- Pre-dissolving CPCCOEt in DMSO with <1% final solvent concentration to avoid nonspecific effects.
- Validating target engagement via ex vivo receptor binding assays in brain tissue post-administration .
Q. How can researchers design studies to probe CPCCOEt's allosteric modulation of mGlu1 receptors while accounting for receptor dimerization and cellular context?
- Biochemical assays : Use FRET-based dimerization assays to monitor mGlu1 conformational changes upon CPCCOEt binding.
- Electrophysiology : Pair CPCCOEt with orthosteric agonists (e.g., glutamate) in cerebellar Purkinje cells to measure inhibition of Ca²⁺ signaling.
- Structural modeling : Combine cryo-EM data of mGlu1 (resolved at ~3.5 Å ) with molecular docking simulations (e.g., AutoDock Vina) to map CPCCOEt’s binding site and steric clashes. Control for cell-type-specific expression (e.g., neuronal vs. glial) via Cre-lox models .
Q. What statistical approaches are recommended to mitigate false positives when analyzing CPCCOEt's off-target effects in high-throughput screening (HTS)?
- Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) at ≤5% for multiple comparisons. For example, in HTS targeting 10,000 compounds, rank p-values and adjust thresholds using , where = total tests and = rank. Validate hits with orthogonal assays (e.g., calcium imaging vs. GTPγS binding) .
Data Analysis & Reproducibility
Q. How should researchers reconcile discrepancies between in vitro receptor affinity (IC₅₀) and in vivo efficacy of CPCCOEt?
- Pharmacokinetic profiling : Measure brain penetration via LC-MS/MS after systemic administration.
- Dose-response normalization : Adjust in vivo doses based on unbound brain concentrations (e.g., using ).
- Negative controls : Compare CPCCOEt’s effects with mGlu1 knockout models to isolate receptor-specific actions .
Q. What methodologies improve reproducibility in CPCCOEt-based studies of osteosarcoma proliferation or synaptic plasticity?
- Standardized cell lines : Use CRISPR-edited osteosarcoma cells with mGlu1 overexpression/knockout to isolate CPCCOEt’s effects.
- Rigorous controls : Include vehicle (DMSO/ethanol) and positive controls (e.g., JNJ16259685) in all assays.
- Data transparency : Report raw data (e.g., cell counts, Western blot densitometry) in supplementary materials with metadata (e.g., passage number, serum batch) .
Theoretical & Mechanistic Exploration
Q. How can graph-set analysis (GSA) elucidate hydrogen-bonding patterns in CPCCOEt cocrystals, and what implications does this have for stability?
- GSA classifies hydrogen-bond motifs (e.g., rings) in cocrystals. For CPCCOEt, analyze cocrystals with polar coformers (e.g., succinic acid) using single-crystal XRD. Identify dominant motifs (e.g., hydroxyl-imino N–H···O bonds) and correlate with thermal stability (TGA/DSC data) .
Q. What computational tools predict CPCCOEt’s metabolite formation in hepatic microsomes, and how can this guide toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
